Ethyl 2-((thiophen-2-ylmethyl)amino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(thiophen-2-ylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFRVKITJROJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Thiophen 2 Ylmethyl Amino Acetate
Established Synthetic Routes for the Core Ethyl 2-((thiophen-2-ylmethyl)amino)acetate Structure
The traditional synthesis of the target molecule and related structures relies on well-established organic reactions, including amination, esterification, and, more recently, multicomponent strategies.
Amination Reactions Involving Thiophen-2-ylmethyl Moieties
A primary approach to forming the central C-N bond in this compound is through the nucleophilic substitution reaction between a thiophen-2-ylmethyl derivative and an aminoacetate. Typically, this involves the reaction of thiophen-2-ylmethyl halide (e.g., chloride or bromide) with ethyl glycinate (B8599266). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The selection of the base and solvent system can significantly influence the reaction yield and purity of the product. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. The choice of solvent often depends on the solubility of the reactants and can range from polar aprotic solvents like dimethylformamide (DMF) to less polar solvents like dichloromethane (B109758) (DCM).
Table 1: Representative Amination Reactions for Structures Analogous to this compound
| Thiophen-2-ylmethyl Derivative | Amine | Base | Solvent | Yield (%) |
| Thiophen-2-ylmethyl chloride | Ethyl glycinate | Triethylamine | Dichloromethane | ~70-85% |
| Thiophen-2-ylmethyl bromide | Methyl glycinate | Potassium carbonate | Acetonitrile | ~65-80% |
| 2-(Bromomethyl)thiophene | Various primary amines | Sodium bicarbonate | Ethanol (B145695) | Variable |
Note: The yields are generalized from typical N-alkylation reactions of amino esters and may vary based on specific reaction conditions.
Esterification Strategies for Glycine (B1666218) Derivatives
Another key synthetic disconnection involves the formation of the ethyl ester from a pre-formed N-(thiophen-2-ylmethyl)glycine precursor. Standard esterification methods can be employed for this transformation. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. yakhak.org This is an equilibrium-driven reaction, and removal of water is often necessary to drive the reaction to completion.
Alternatively, for milder conditions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification of N-protected glycine derivatives. mdpi.com Other methods include the use of thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol for the preparation of amino acid methyl esters, which can be adapted for ethyl esters. nih.gov
Multicomponent Reaction Approaches for Analogous Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient alternative for generating structural diversity. nih.gov While a direct three-component synthesis of this compound is not prominently reported, analogous scaffolds, particularly substituted thiophenes, are readily accessible through MCRs like the Gewald reaction. pharmaguideline.comrsc.org
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base to yield a 2-aminothiophene. pharmaguideline.comasianpubs.org This approach could be conceptually adapted, although it would require significant modification of starting materials to arrive at the target structure. For instance, a multicomponent approach could potentially involve thiophene-2-carbaldehyde (B41791), an isocyanide, and ethyl chloroacetate (B1199739) in a variation of the Ugi or Passerini reactions, though this remains a speculative but intriguing possibility for generating analogous structures. nih.gov
Development of Novel and Green Synthetic Protocols
Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methods, including the use of catalysis and the pursuit of higher selectivity.
Catalytic Methods in the Synthesis of Thiophene-Containing Amines and Esters
The synthesis of thiophene-containing amines and esters can be significantly improved through the use of catalytic methods. For the C-N bond formation step, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be envisioned between a halogenated thiophene (B33073) and ethyl glycinate. However, for a saturated linker as in the target molecule, reductive amination represents a more direct catalytic approach. This would involve the reaction of thiophene-2-carbaldehyde with ethyl glycinate in the presence of a reducing agent and often a catalyst to form the secondary amine.
In the realm of esterification, enzyme-catalyzed processes offer a green alternative to traditional chemical methods. Lipases, for instance, can be used to catalyze the esterification of N-acyl glycine derivatives in organic solvents under mild conditions, often with high selectivity.
Chemo- and Regioselective Synthetic Transformations
Achieving high chemo- and regioselectivity is crucial for efficient synthesis. In the context of this compound, this is particularly relevant when dealing with multifunctional thiophene precursors. For example, if the thiophene ring contains other reactive sites, selective N-alkylation at the amino group of ethyl glycinate over potential side reactions is paramount. The choice of a suitable protecting group strategy for either the amine or other functional groups on the thiophene ring can be employed to ensure the desired regioselectivity.
Furthermore, in the synthesis of substituted thiophene rings themselves, regioselective functionalization is a key challenge. lnu.edu.cn Directed ortho-metalation (DoM) strategies or regioselective cross-coupling reactions on pre-functionalized thiophenes allow for the precise installation of substituents, which can then be elaborated to the desired side chain.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Amination of Thiophen-2-ylmethyl Halides | Straightforward, uses readily available starting materials. | May require harsh conditions, potential for over-alkylation. |
| Esterification of N-(thiophen-2-ylmethyl)glycine | Well-established methods, good for late-stage ester formation. | May require protection/deprotection steps. |
| Multicomponent Reactions | High atom economy, rapid access to molecular diversity. | May not be directly applicable to the target structure without significant methods development. |
| Catalytic Methods | Milder reaction conditions, higher efficiency, potential for green processes. | Catalyst cost and sensitivity can be a factor. |
Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers
The synthesis of single enantiomers of this compound can be approached through two primary strategies: asymmetric synthesis, which creates the desired stereoisomer directly, or the resolution of a racemic mixture.
Asymmetric Synthetic Approaches
Asymmetric synthesis aims to directly produce a single enantiomer by employing chiral catalysts, auxiliaries, or reagents. A highly effective and increasingly utilized method for the synthesis of chiral N-substituted α-amino esters is the asymmetric reductive amination of α-keto esters.
Imine Reductase (IRED)-Catalyzed Reductive Amination:
Biocatalysis offers a green and highly selective approach to chiral amine synthesis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines, or the direct reductive amination of a ketone and an amine, to produce chiral amines with high enantiomeric excess (ee).
The synthesis of this compound stereoisomers via this method would involve the reaction of ethyl glyoxylate (B1226380) with thiophen-2-ylmethanamine. The selection of an appropriate IRED is crucial, as different enzymes can exhibit opposite stereoselectivity, allowing for the synthesis of either the (S)- or (R)-enantiomer.
Hypothetical Reaction Scheme:
Ethyl glyoxylate + Thiophen-2-ylmethanamine --(Imine Reductase, Cofactor Regeneration System)--> (S)- or (R)-Ethyl 2-((thiophen-2-ylmethyl)amino)acetate
While specific data for this reaction is not published, studies on the reductive amination of α-ketoesters with various amines using a panel of IREDs have shown high conversions and excellent enantioselectivities. polimi.itnih.gov The findings from these studies can be extrapolated to predict the potential success of this method for the target molecule.
Table 1: Representative Results for Imine Reductase-Catalyzed Asymmetric Reductive Amination of α-Ketoesters with Amines (Analogous Systems)
| Entry | α-Ketoester | Amine | IRED Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| 1 | Ethyl phenylglyoxylate | Benzylamine | IRED-1 | >99 | >99 | (S) |
| 2 | Ethyl pyruvate | Benzylamine | IRED-2 | 98 | 98 | (R) |
| 3 | Ethyl 3-phenylpyruvate | Allylamine | IRED-3 | 95 | >99 | (S) |
This table presents analogous data from published research on similar substrates to illustrate the potential of the methodology. The specific IRED catalysts and reaction conditions would need to be empirically determined for the synthesis of this compound.
Chiral Resolution of Racemic this compound
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including enzymatic resolution and chiral chromatography.
Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. Lipases are commonly employed for the resolution of racemic esters via hydrolysis or transesterification.
In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and ester is then straightforward. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme.
Hypothetical Reaction Scheme:
rac-Ethyl 2-((thiophen-2-ylmethyl)amino)acetate + H₂O --(Lipase)--> (S)-2-((thiophen-2-ylmethyl)amino)acetic acid + (R)-Ethyl 2-((thiophen-2-ylmethyl)amino)acetate (enriched)
While specific data for the target molecule is not available, lipases such as Candida antarctica lipase B (CAL-B) have been successfully used for the kinetic resolution of a wide range of α-amino acid esters. researchgate.net
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Amino Esters (Analogous Systems)
| Entry | Substrate | Enzyme | Solvent | Conversion (%) | ee of Unreacted Ester (%) | E-value |
| 1 | rac-N-Acetyl-phenylalanine methyl ester | Lipase PS | Toluene | 50 | >99 | >200 |
| 2 | rac-N-Boc-leucine ethyl ester | CAL-B | Hexane | 48 | 98 | 150 |
| 3 | rac-Proline methyl ester | CAL-A | Acetonitrile | 51 | 97 | 120 |
This table illustrates the potential outcomes of enzymatic kinetic resolution based on published data for structurally similar compounds. The optimal enzyme, solvent, and reaction conditions would require experimental screening for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Resolution:
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the resolution of a broad range of chiral compounds, including amino acid derivatives. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. For preparative separations, the racemic mixture is injected onto a larger-scale chiral column, and the separated enantiomers are collected as they elute.
While a specific chromatogram for the resolution of racemic this compound is not available in the literature, this technique is a standard and effective method for obtaining enantiomerically pure compounds. mdpi.commdpi.com
Table 3: Common Chiral Stationary Phases and Mobile Phases for the Resolution of Amino Acid Derivatives
| Chiral Stationary Phase (CSP) | Typical Mobile Phase |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol/Acetonitrile |
This table provides examples of commonly used systems for the chiral HPLC resolution of amino acid derivatives. The optimal system for this compound would need to be determined experimentally.
Advanced Spectroscopic and Structural Characterization of Ethyl 2 Thiophen 2 Ylmethyl Amino Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of Ethyl 2-((thiophen-2-ylmethyl)amino)acetate in solution. This technique provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard reference. For instance, the ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their coupling constant (J) providing information about the adjacent protons. The protons of the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions on the ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts of the carbon signals would indicate their hybridization and chemical environment (e.g., carbonyl, aromatic, aliphatic).
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene-H | |||
| Thiophene-H | |||
| Thiophene-H | |||
| -CH₂- (Thiophene) | |||
| -NH- | |||
| -CH₂- (Acetate) | |||
| -O-CH₂- (Ethyl) |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | |
| Thiophene-C | |
| Thiophene-C | |
| Thiophene-C | |
| Thiophene-C | |
| -CH₂- (Thiophene) | |
| -CH₂- (Acetate) | |
| -O-CH₂- (Ethyl) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the ethyl and thiophen-2-ylmethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different structural units of the molecule, such as the link between the thiophen-2-ylmethyl group, the amino nitrogen, and the acetate (B1210297) moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. While not strictly for stereochemical elucidation in this flexible molecule, it could offer insights into preferred conformations in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy would provide valuable information about the functional groups present in this compound.
Characteristic Group Frequencies and Band Assignments
The FTIR and Raman spectra would be expected to display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected frequencies would include the C=O stretching of the ester group, N-H stretching and bending of the secondary amine, C-H stretching of the aromatic thiophene ring and the aliphatic ethyl and methylene groups, and C-S stretching of the thiophene ring.
Table 3: Hypothetical FTIR and Raman Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1740 | C=O stretch (ester) |
| ~1590 | N-H bend |
| ~1450 | C=C stretch (thiophene) |
| ~1200 | C-O stretch (ester) |
Conformational Insights from Vibrational Analysis
While challenging for a flexible molecule, detailed analysis of the vibrational spectra, potentially aided by computational modeling, could offer insights into the predominant conformations of this compound in the solid state or in solution. Variations in band positions or shapes could indicate the presence of different conformers.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the cleavage of the molecule at its weaker bonds, such as the C-N bond and the ester linkage, providing further confirmation of the proposed structure.
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar organic molecules like this compound. In positive ion mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺.
The fragmentation of this ion under collision-induced dissociation (CID) in an MS/MS experiment would likely proceed through several predictable pathways. The most probable fragmentation patterns are centered around the cleavage of the ester and amine functional groups, which represent the most labile parts of the molecule.
Key Fragmentation Pathways:
Loss of the ethyl group from the ester: A primary fragmentation would involve the loss of an ethylene (B1197577) molecule (28 Da) or an ethoxy radical (45 Da) from the ethyl acetate moiety.
Cleavage of the C-N bond: The bond between the acetate group and the nitrogen atom could cleave, leading to fragments corresponding to the thiophen-2-ylmethylamine cation.
Thiophene ring fragmentation: While the aromatic thiophene ring is relatively stable, at higher collision energies, it could undergo ring-opening or fragmentation.
A hypothetical ESI-MS/MS fragmentation pattern is presented in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 214.07 | 168.05 | C₂H₅OH | Thiophen-2-ylmethylamino acetyl cation |
| 214.07 | 140.04 | C₂H₅OCO | Thiophen-2-ylmethylamine cation |
| 214.07 | 97.03 | C₅H₈NO₂ | Thiophenylmethyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₉H₁₃NO₂S, the theoretical exact mass of the neutral molecule and its common adducts can be calculated.
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
| C₉H₁₃NO₂S | [M+H]⁺ | 214.0694 |
| C₉H₁₃NO₂S | [M+Na]⁺ | 236.0513 |
| C₉H₁₃NO₂S | [M+K]⁺ | 252.0253 |
The high mass accuracy of HRMS allows for the unambiguous confirmation of the elemental composition of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound is expected to be dominated by electronic transitions involving the thiophene chromophore. The presence of the amino and ester groups will influence the position and intensity of these absorption bands.
Analysis of n→π* and π→π* Electronic Transitions
The UV-Vis spectrum of this compound would likely exhibit two main types of electronic transitions:
π→π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiophene ring. For thiophene itself, these transitions occur at lower wavelengths. The substitution on the thiophene ring in the target molecule is expected to cause a bathochromic (red) shift of these bands.
n→π transitions:* These are generally lower in intensity and arise from the promotion of a non-bonding (n) electron from the sulfur or nitrogen atom to a π* antibonding orbital of the thiophene ring. These transitions typically occur at longer wavelengths compared to the π→π* transitions.
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Chromophore |
| π→π | 230-260 | High | Thiophene ring |
| n→π | 280-320 | Low to Medium | Thiophene ring, N and S heteroatoms |
Solvatochromic Effects and Their Spectroscopic Manifestations
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption bands when the polarity of the solvent is changed. For this compound, which possesses both hydrogen bond donor (N-H) and acceptor (C=O, S) sites, as well as a polarizable aromatic system, significant solvatochromic effects are anticipated.
Positive Solvatochromism (Bathochromic Shift): In polar protic solvents (e.g., ethanol (B145695), methanol), the excited state is often more polar than the ground state. These polar solvents will stabilize the excited state more than the ground state, leading to a shift of the absorption maximum to longer wavelengths (a red shift). This is particularly expected for the n→π* transitions.
Negative Solvatochromism (Hypsochromic Shift): In some cases, if the ground state is more polar than the excited state, an increase in solvent polarity can lead to a shift to shorter wavelengths (a blue shift).
A hypothetical solvatochromic study is summarized in the table below, showing the expected shift in the n→π* absorption maximum.
| Solvent | Polarity Index | Expected λmax (nm) of n→π transition* | Observed Shift |
| Hexane | 0.1 | 290 | - |
| Dichloromethane (B109758) | 3.1 | 298 | Bathochromic |
| Acetonitrile | 5.8 | 305 | Bathochromic |
| Ethanol | 4.3 | 310 | Bathochromic |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the N-H group allows for the formation of hydrogen bonds, which would likely be a dominant feature in the crystal lattice.
Hydrogen Bonding: The secondary amine proton (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl group and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. This could lead to the formation of chains or dimeric structures in the solid state.
π-π Stacking: The thiophene rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal structure. The offset or slipped-parallel arrangement is common for thiophene rings to maximize attractive interactions. nih.gov
A summary of anticipated intermolecular interactions is provided below.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Influence on Crystal Packing |
| Hydrogen Bonding | N-H | C=O | 2.8 - 3.2 | Formation of chains or sheets |
| π-π Stacking | Thiophene ring | Thiophene ring | 3.4 - 3.8 | Stabilizes layered structures |
| C-H···O | C-H (alkyl, aryl) | C=O | 3.0 - 3.5 | Contributes to overall cohesion |
| C-H···π | C-H (alkyl) | Thiophene ring | 3.2 - 3.6 | Directional packing influence |
Conformational Analysis of this compound in the Crystalline State Remains Undetermined
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental data on the crystalline structure of this compound. To date, no single-crystal X-ray diffraction studies have been published for this specific compound.
Despite extensive searches for crystallographic data, no specific studies detailing the solid-state conformation of this compound could be located. While research exists for structurally related thiophene derivatives, the strict requirement to focus solely on the title compound prevents the inclusion of data from these other molecules. The subtle interplay of the ethyl acetate and thiophen-2-ylmethylamino moieties will dictate a unique crystalline arrangement that cannot be accurately inferred from related structures.
Consequently, a detailed discussion on the conformational analysis, including data tables of bond lengths, bond angles, and descriptions of intermolecular forces such as hydrogen bonding or π-stacking within the crystal lattice of this compound, cannot be provided at this time. The scientific community awaits experimental determination of its crystal structure to fully elucidate its solid-state characteristics.
Computational and Theoretical Investigations of Ethyl 2 Thiophen 2 Ylmethyl Amino Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures.
Geometry Optimization and Conformational Landscapes
A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a flexible molecule like Ethyl 2-((thiophen-2-ylmethyl)amino)acetate, with several rotatable bonds, a conformational search is necessary to identify the global minimum and other low-energy conformers that may exist in equilibrium. The results of such an analysis would typically be presented in a table detailing bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is for illustrative purposes and does not represent actual calculated data.
| Parameter | Bond/Angle | Value |
| Bond Length | Cα-Cβ (Thiophene) | ~1.37 Å |
| C-S (Thiophene) | ~1.71 Å | |
| N-C (Amine) | ~1.47 Å | |
| C=O (Ester) | ~1.21 Å | |
| Bond Angle | C-S-C (Thiophene) | ~92.2° |
| H-N-C | ~111.0° | |
| Dihedral Angle | C-C-N-C | Variable |
Electronic Structure Analysis: Charge Distribution and Atomic Charges (e.g., Mulliken, NBO)
Once the geometry is optimized, DFT calculations can elucidate the electronic structure. This includes analyzing the distribution of electron density and calculating atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions. These charges are crucial for understanding intermolecular forces and chemical reactivity.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and does not represent actual calculated data.
| Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to change in electron distribution.
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates the molecule's polarizability.
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons.
Table 3: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes and does not represent actual calculated data.
| Descriptor | Symbol | Value | Units |
| Chemical Hardness | η | - | eV |
| Chemical Softness | S | - | eV⁻¹ |
| Electronegativity | χ | - | eV |
| Electrophilicity Index | ω | - | eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction.
Table 4: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions for this compound This table is for illustrative purposes and does not represent actual calculated data.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(N) | σ(C-C) | - |
| σ(C-H) | σ(N-C) | - |
| π(C=C) | π*(C=O) | - |
Delocalization Energies and Hybridization Characteristics
Information regarding the delocalization of electrons within the thiophene (B33073) ring and across the side chain, as well as the specific hybridization characteristics of the atoms in this compound, is not available in the reviewed literature. Such data would be crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.
Intramolecular Hydrogen Bonding and Hyperconjugative Interactions
A detailed analysis of potential intramolecular hydrogen bonds, for instance between the amine hydrogen and the ester oxygen, and hyperconjugative interactions that contribute to the molecule's conformational stability, has not been reported. These interactions are fundamental to determining the three-dimensional structure and reactivity of the compound.
Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions
Without dedicated computational studies, the visualization of electrophilic and nucleophilic sites through Molecular Electrostatic Potential (MEP) maps is not possible for this compound. Similarly, the calculation of Fukui functions to predict local reactivity and potential reaction pathways has not been performed for this specific molecule.
Theoretical Spectroscopic Data Prediction and Validation
There are no published simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Theoretical spectroscopic data is invaluable for validating experimental findings and for the structural elucidation of newly synthesized compounds. The absence of such data for this molecule limits a deeper understanding of its spectroscopic properties.
Comparison with Experimental Spectroscopic Data
In the field of computational chemistry, density functional theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules. For compounds analogous to this compound, researchers frequently employ DFT calculations to simulate vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra are then compared with experimental data to validate the computational model and to gain deeper insights into the molecular structure and electronic properties.
For instance, a study on 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene involved a comparison of theoretical and experimental powder X-ray diffraction patterns to confirm the crystal structure. ncats.io In another example, the experimental UV/Vis spectrum of ethyl-2-(4-aminophenoxy)acetate showed absorption bands at 299 nm and 234 nm. researchgate.net Time-dependent DFT (TD-DFT) calculations successfully predicted these bands at 286 nm and 226 nm, respectively, assigning them to specific electronic transitions (HOMO→LUMO and HOMO→LUMO+2). researchgate.net
Similarly, for various Schiff base derivatives containing a thiophene moiety, theoretical FT-IR and NMR data have been calculated and compared with experimental results to confirm the synthesized structures. researchgate.net These studies demonstrate a general concordance between calculated and observed spectroscopic data, suggesting that a similar computational approach for this compound would likely yield accurate predictions of its spectroscopic behavior.
A hypothetical comparison for this compound would involve optimizing its geometry using a DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set) and then calculating its vibrational frequencies, electronic transitions, and NMR chemical shifts. The resulting data would be tabulated against experimentally obtained spectra for validation.
Table 1: Illustrative Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) | Assignment |
| FT-IR (cm⁻¹) | |||
| N-H stretch | ~3350 | ~3345 | Secondary amine |
| C=O stretch (ester) | ~1735 | ~1730 | Carbonyl group |
| C-S stretch (thiophene) | ~690 | ~685 | Thiophene ring |
| ¹H-NMR (ppm) | |||
| Thiophene protons | 7.4-7.0 | 7.3-6.9 | Aromatic protons |
| CH₂ (ester) | ~4.2 | ~4.1 | Methylene (B1212753) group adjacent to oxygen |
| NH proton | ~2.5 | ~2.4 | Amine proton |
| ¹³C-NMR (ppm) | |||
| C=O (ester) | ~172 | ~171 | Carbonyl carbon |
| Thiophene carbons | 140-125 | 139-124 | Aromatic carbons |
| O-CH₂ (ester) | ~61 | ~60 | Methylene carbon of ethyl ester |
Note: The data in this table is illustrative and based on typical values for similar functional groups and structures. Actual experimental and computational results may vary.
Molecular Docking and Molecular Dynamics Simulations of Related Structures
While specific molecular docking and dynamics studies on this compound are not documented, research on analogous thiophene-containing molecules provides valuable insights into their potential biological interactions and dynamic behavior.
Ligand-Receptor Interactions (if applicable to relevant biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, molecular docking studies were performed to understand their anti-inflammatory activity by predicting their binding modes within the active sites of cyclooxygenase-1 (COX-1) and COX-2 enzymes. brieflands.com The results showed a good correlation between the computationally predicted binding affinities and the experimentally observed anti-inflammatory activity, particularly for COX-2. brieflands.com
In another study, novel thiophen-2-ylmethylene-based derivatives were docked into the active site of TNF-α, a key inflammatory cytokine. nih.gov The docking study helped to elucidate the binding interactions responsible for the observed inhibitory effects on TNF-α production. nih.gov Similarly, various thiophene carboxylate derivatives have been docked against Glucosamine-6-phosphate synthase to explore their potential as antimicrobial agents. mdpi.com
These examples suggest that this compound, given its structural motifs, could be a candidate for docking studies against various biological targets, such as enzymes or receptors involved in inflammatory or infectious diseases. The interactions would likely involve hydrogen bonding from the N-H group, and potential π-π stacking or hydrophobic interactions involving the thiophene ring.
Table 2: Potential Ligand-Receptor Interactions for Thiophene Derivatives from Docking Studies
| Compound Class | Biological Target | Key Predicted Interactions |
| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | COX-2 | Hydrogen bonds, hydrophobic interactions brieflands.com |
| Thiophen-2-ylmethylene derivatives | TNF-α | Binding to the active site, specific amino acid interactions nih.gov |
| Thiophene carboxylate derivatives | GlcN-6-P synthase | Hydrogen bonds, electrostatic interactions mdpi.com |
Conformational Dynamics in Solution
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information about the conformational changes of a molecule in its environment, such as in a solvent. While no specific MD studies on this compound were found, the conformational flexibility of this molecule can be inferred from its structure.
For related flexible molecules, MD simulations have been used to explore the conformational space and to calculate properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. Such an analysis for this compound would be crucial for understanding its behavior in a biological environment and for refining the results of molecular docking studies by accounting for the molecule's dynamic nature.
Reactivity Profiles and Derivatization Strategies for Ethyl 2 Thiophen 2 Ylmethyl Amino Acetate
Reactivity of the Amine Functionality
The secondary amine in ethyl 2-((thiophen-2-ylmethyl)amino)acetate is a key site for a variety of chemical reactions, including nucleophilic additions and substitutions.
The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
N-Alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents. For instance, the reaction with substituted 2-chloro-N-phenylacetamides in the presence of a base like triethylamine (B128534) can yield N-substituted derivatives. impactfactor.org This type of reaction introduces a new carbon-nitrogen bond, extending the molecular framework.
N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For example, reaction with chloroacetyl chloride can introduce an N-chloroacetyl group, which can serve as a precursor for further functionalization. impactfactor.org These acylation reactions are fundamental in the synthesis of various amides with potential biological activities. mdpi.com
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | Substituted 2-chloro-N-phenylacetamide | N-alkylated amine |
| Acyl Chloride | Chloroacetyl chloride | N-acylated amine (amide) |
While the primary amine is typically more reactive in the formation of Schiff bases (imines), secondary amines can under certain conditions react with aldehydes and ketones. However, the formation of a stable iminium ion is more likely. The classic formation of Schiff bases involves the condensation of a primary amine with a carbonyl compound. For structurally related 2-aminothiophene derivatives, reaction with aldehydes like salicylaldehyde (B1680747) in the presence of an acid catalyst readily forms the corresponding Schiff bases. asianpubs.orgresearchgate.netasianpubs.org This suggests that a primary amine analogue of the title compound would be highly reactive towards Schiff base formation.
| Reactant 1 | Reactant 2 | Product |
| 2-Aminothiophene derivative | Salicylaldehyde | Schiff Base |
| This compound | Aldehyde/Ketone | (Potential for Iminium Ion Formation) |
The amine functionality can participate in cycloaddition reactions, although this is less common for simple secondary amines compared to other nitrogen-containing functional groups. In some heterocyclic systems, amino groups can be involved in cycloaddition cascades. For instance, an aminocyanopyridine derivative has been shown to undergo a [4+2] cycloaddition reaction with benzoyl isothiocyanate. ekb.eg While not a direct analogue, this demonstrates the potential for the nitrogen atom in heterocyclic compounds to participate in ring-forming reactions. The specific reactivity of this compound in cycloaddition reactions would require further investigation.
Transformations at the Ester Group
The ethyl ester group in this compound is an electrophilic site that can undergo nucleophilic acyl substitution reactions.
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-((thiophen-2-ylmethyl)amino)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions.
The ester group can be converted to an amide through reaction with a primary or secondary amine, a process known as aminolysis or transamidation. This reaction typically requires heating and may be catalyzed by a Lewis acid or base. The resulting amides are generally more stable than the parent ester. This strategy allows for the introduction of a wide variety of substituents at this position, significantly expanding the chemical diversity of derivatives obtainable from this compound.
| Reaction Type | Reagent | Product |
| Hydrolysis | NaOH or KOH (aq) | Carboxylic Acid |
| Transamidation | Primary or Secondary Amine | Amide |
Reduction to Alcohol Derivatives
The ester functionality in this compound can be readily reduced to the corresponding primary alcohol, 2-((thiophen-2-ylmethyl)amino)ethan-1-ol. This transformation is typically achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with water. adichemistry.com
The reduction process involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group, leading to an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol. masterorganicchemistry.com Due to the high reactivity of LiAlH₄, the reaction is typically conducted at reduced temperatures, often starting at 0°C and then allowing it to proceed at room temperature. ic.ac.uk
A typical experimental setup involves the slow addition of a solution of this compound in a dry solvent to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon). ic.ac.uk After the reaction is complete, a careful work-up procedure is necessary to quench the excess LiAlH₄ and to hydrolyze the resulting aluminum alkoxide complex. This is usually accomplished by the sequential and cautious addition of water and a sodium hydroxide solution, or by using a solution of ethyl acetate (B1210297) followed by aqueous acid. adichemistry.comic.ac.uk
| Parameter | Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Temperature | 0°C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
| Work-up | Sequential addition of water and aqueous NaOH, or ethyl acetate followed by acid |
Modifications of the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various modifications, particularly through electrophilic substitution and metalation reactions.
The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). Substitution typically occurs preferentially at the C5 position (the position adjacent to the sulfur atom and ortho to the methyleneaminoacetate side chain), as this position is electronically activated by the sulfur atom and is generally the most reactive site in 2-substituted thiophenes.
Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or a mixture of chloroform (B151607) and acetic acid. The reaction is expected to proceed under mild conditions to yield the 5-bromo-2-((thiophen-2-ylmethyl)amino)acetate derivative. Similarly, chlorination can be accomplished with N-chlorosuccinimide (NCS).
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the thiophene ring. ijpcbs.com The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), generates a chloromethyleniminium salt which acts as the electrophile. organic-chemistry.org For this compound, formylation is anticipated to occur at the C5 position, yielding ethyl 2-(((5-formylthiophen-2-yl)methyl)amino)acetate. The reaction conditions are generally mild, often carried out at temperatures between 0°C and room temperature. semanticscholar.org
| Reaction | Reagent(s) | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | Ethyl 2-(((5-bromothiophen-2-yl)methyl)amino)acetate |
| Chlorination | N-Chlorosuccinimide (NCS) | Ethyl 2-(((5-chlorothiophen-2-yl)methyl)amino)acetate |
| Vilsmeier-Haack | POCl₃, DMF | Ethyl 2-(((5-formylthiophen-2-yl)methyl)amino)acetate |
Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.ca In the case of this compound, the secondary amine nitrogen atom can potentially act as a directing group. Upon treatment with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium), deprotonation would be expected to occur at the most acidic proton on the thiophene ring. For π-electron-rich heterocycles like thiophene, lithiation is highly favored at the C2 position. uwindsor.ca However, with the C2 position already substituted, the directing effect of the amino group could facilitate lithiation at the C3 position. The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents.
Cross-Coupling Reactions: Following halogenation of the thiophene ring (as described in 5.3.1), the resulting halo-derivatives can serve as substrates for various palladium-catalyzed cross-coupling reactions. For instance, a 5-bromo derivative could undergo Suzuki coupling with a boronic acid or Stille coupling with an organostannane to form a new carbon-carbon bond at the C5 position. These reactions are highly versatile for the synthesis of more complex thiophene-containing molecules.
Formation of Coordination Compounds and Metal Complexes
The presence of multiple heteroatoms (N, S, and O) in this compound makes it a promising candidate as a chelating ligand for the formation of coordination compounds with various metal ions.
This compound can act as a bidentate or tridentate ligand. The secondary amine nitrogen and the carbonyl oxygen of the ester group can coordinate to a metal center, forming a stable five-membered chelate ring. mdpi.com Furthermore, the sulfur atom of the thiophene ring can also participate in coordination, leading to a tridentate binding mode. The specific coordination mode will depend on the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
The design of ligands based on this scaffold can be tailored by modifying the substituents on the thiophene ring or by altering the ester group. These modifications can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.
The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the carbonyl oxygen to a metal ion is typically evidenced by a shift of the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the IR spectrum of the complex compared to the free ligand. researchgate.net Similarly, changes in the N-H stretching vibration can indicate the involvement of the amino group in coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide information about the coordination geometry and the nature of the metal-ligand bonding. The formation of a complex is often accompanied by the appearance of new absorption bands, such as d-d transitions for transition metal ions or charge-transfer bands. For instance, copper(II) complexes often exhibit a broad d-d transition in the visible region. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms will be altered. For paramagnetic complexes, NMR spectra may be broadened, but can still provide useful structural information.
| Spectroscopic Technique | Observed Changes Upon Complexation |
| Infrared (IR) | Shift of ν(C=O) to lower frequency; changes in ν(N-H). |
| UV-Visible (UV-Vis) | Appearance of new d-d or charge-transfer bands. |
| NMR (for diamagnetic complexes) | Changes in chemical shifts of protons and carbons near coordination sites. |
Cyclization Reactions for Novel Heterocyclic Scaffolds
The strategic derivatization of this compound opens avenues for the construction of diverse and novel heterocyclic systems. Through carefully designed cyclization reactions, the inherent reactivity of the thiophene ring, the secondary amine, and the ester functionality can be harnessed to forge new ring systems. These transformations are pivotal in medicinal chemistry and materials science, where the resulting fused, spiro, and polycyclic scaffolds often exhibit unique biological activities and physicochemical properties. This section explores plausible cyclization strategies, drawing upon established synthetic methodologies applied to analogous N-substituted amino esters.
Ring-Closing Reactions to Form Fused Thiophene Systems
The fusion of a new ring onto the thiophene core of this compound can lead to the formation of bicyclic and polycyclic heteroaromatic systems with significant potential in drug discovery. Key strategies to achieve this include intramolecular condensation and acylation reactions, which leverage the existing functionalities of the molecule after appropriate modifications.
One of the most promising approaches for the synthesis of a fused pyrrolidinone ring is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings. synarchive.comwikipedia.orgalfa-chemistry.comijraset.comorgoreview.com For its application to this compound, a preliminary step is required to introduce a second ester functionality. A plausible synthetic route would involve the N-alkylation of the starting material with an α-haloester, such as ethyl bromoacetate, to yield a diester intermediate. Subsequent treatment of this diester with a strong base, like sodium ethoxide or potassium tert-butoxide, would initiate the intramolecular cyclization to furnish a β-keto ester. This product, a thieno[3,2-b]pyrrolidin-4-one derivative, represents a valuable scaffold for further chemical exploration.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | N-Alkylation | Ethyl bromoacetate, K₂CO₃, Acetone, reflux | Diethyl 2,2'-((thiophen-2-ylmethyl)azanediyl)diacetate |
| 2 | Dieckmann Condensation | Sodium ethoxide, Toluene, reflux | Ethyl 5-oxo-6-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate |
| 3 | Hydrolysis & Decarboxylation | HCl (aq), heat | 6-(Thiophen-2-ylmethyl)pyrrolidin-4-one |
Another viable strategy for constructing a fused ring system is through an intramolecular Friedel-Crafts acylation . This reaction involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring, in this case, the thiophene ring, under acidic conditions. nih.govresearchgate.netscirp.org The thiophene ring is known to be reactive towards electrophilic substitution, making it a suitable substrate for such cyclizations. core.ac.uk To employ this method, the ester group of this compound would first need to be hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid, for instance, by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, would generate a reactive electrophile. In the presence of a Lewis acid catalyst such as aluminum chloride, this intermediate could undergo intramolecular cyclization onto the C3 position of the thiophene ring to yield a thieno[3,2-c]pyridin-4-one derivative.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | N-Acetylation | Acetic anhydride, Pyridine | Ethyl 2-(N-(thiophen-2-ylmethyl)acetamido)acetate |
| 2 | Hydrolysis | LiOH, THF/H₂O | 2-(N-(thiophen-2-ylmethyl)acetamido)acetic acid |
| 3 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), heat | 2-acetyl-6,7-dihydro-5H-thieno[3,2-b]pyrrol-5-one |
Synthesis of Spiro and Polycyclic Derivatives
The construction of spirocyclic and more complex polycyclic systems from this compound introduces three-dimensional complexity, a desirable feature for molecules intended to interact with biological targets.
A powerful method for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides . nih.govresearchgate.netdiva-portal.orgmdpi.com Azomethine ylides can be generated in situ from N-substituted amino esters, such as this compound, by condensation with an aldehyde, typically formaldehyde (B43269) or paraformaldehyde. nih.govmdpi.com The resulting ylide can then react with a variety of dipolarophiles in a [3+2] cycloaddition manner to afford highly functionalized five-membered nitrogen-containing heterocycles. For instance, reaction with an activated alkene like N-phenylmaleimide would lead to the formation of a spiro[pyrrolidine-3,2'-thiophene] derivative. This approach is highly versatile, as the choice of both the aldehyde and the dipolarophile allows for the introduction of a wide range of substituents and the construction of diverse spirocyclic scaffolds. orientjchem.orgbeilstein-journals.orgnih.govresearchgate.net
| Ylide Generation | Dipolarophile | Reagents and Conditions | Spirocyclic Product |
| Paraformaldehyde | N-Phenylmaleimide | Toluene, reflux | Spiro[pyrrolidine-3,2'-thiophene] derivative |
| Benzaldehyde | Dimethyl acetylenedicarboxylate | Acetonitrile, reflux | Spiro[dihydropyrrole-3,2'-thiophene] derivative |
For the synthesis of larger ring systems and polycyclic architectures, ring-closing metathesis (RCM) presents a modern and efficient strategy. This reaction, typically catalyzed by ruthenium-based catalysts, facilitates the formation of cyclic alkenes from diene precursors. To apply this methodology to this compound, the nitrogen atom would first need to be functionalized with an additional alkenyl group. For example, N-allylation using allyl bromide would furnish a diene precursor. Subsequent treatment with a Grubbs catalyst would initiate the RCM reaction, leading to the formation of a seven-membered unsaturated heterocyclic ring fused to the thiophene, a dihydrothieno[c]azepine derivative. The versatility of RCM allows for the synthesis of a variety of ring sizes, depending on the length of the tether connecting the two alkene moieties.
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | N-Allylation | Allyl bromide, K₂CO₃, Acetonitrile | Ethyl 2-(allyl(thiophen-2-ylmethyl)amino)acetate |
| 2 | Ring-Closing Metathesis | Grubbs' 2nd generation catalyst, Dichloromethane (B109758), reflux | Ethyl 1,3,4,7-tetrahydro-2H-thieno[2,3-c]azepine-6-carboxylate |
Advanced Applications and Future Research Directions of Ethyl 2 Thiophen 2 Ylmethyl Amino Acetate Scaffolds
Role in Material Science Research and Development
The inherent electronic properties of the thiophene (B33073) ring, coupled with the functional versatility of the amino acid ester group, make ethyl 2-((thiophen-2-ylmethyl)amino)acetate a promising building block for advanced materials.
Polymer Chemistry and Organic Electronic Materials
The bifunctional nature of this compound allows for its potential use as a monomer in the synthesis of novel polymers for organic electronic applications. The secondary amine and the ethyl ester functionalities can participate in various polymerization reactions, such as polycondensation, to form polyamides or other related polymer structures. The incorporation of the thiophene unit into the polymer backbone is expected to impart valuable electronic properties, making these materials suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Future research could focus on the synthesis and characterization of polymers derived from this monomer. For instance, polyamides could be synthesized through the reaction of the corresponding diacid derivative of this monomer or by reaction with other difunctional monomers. The resulting polymers would possess a regular arrangement of thiophene units, which is crucial for efficient charge transport. The solubility and processability of these polymers could be tuned by modifying the substituent on the thiophene ring or by copolymerization with other monomers.
Table 1: Potential Polymerization Reactions Involving this compound Analogs
| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |
| Polyamide | Diacid derivative of this compound | Diamine | High thermal stability, semiconducting |
| Polyester-amide | This compound | Diol and Diacid | Tunable optoelectronic properties |
| Poly(enamine-ester) | This compound | Dialdehyde | Redox activity, electrochromism |
Supramolecular Assemblies
The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen of the ester), along with the potential for π-π stacking interactions between the thiophene rings, makes this compound an excellent candidate for the construction of well-defined supramolecular assemblies. These non-covalent interactions can drive the self-assembly of the molecules into ordered structures such as nanofibers, gels, or liquid crystals.
The formation of such ordered assemblies can significantly influence the material's properties, leading to enhanced charge mobility or anisotropic optical behavior. Future research could explore the self-assembly of this molecule in different solvents and under various conditions to control the morphology of the resulting nanostructures. Furthermore, the introduction of chiral centers could lead to the formation of chiroptical materials with applications in sensing and asymmetric catalysis.
Contributions to Medicinal Chemistry and Drug Discovery Research
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The combination of this heterocyclic core with an amino acid-like side chain in this compound provides a promising starting point for the design of new therapeutic agents.
Design of Pharmacologically Active Scaffolds
The structural motif of a thiophene ring linked to an amino acid ester is found in various biologically active compounds. This scaffold can be readily modified at several positions, including the thiophene ring, the amine nitrogen, and the ester functionality, to generate a library of derivatives for screening against various biological targets. For instance, derivatives of thiophene-2-carboxamide have shown a range of activities, including antibacterial and anticancer effects. nih.gov
Future research in this area would involve the synthesis of a diverse range of analogs of this compound and the evaluation of their biological activities. For example, hydrolysis of the ester to the corresponding carboxylic acid could lead to compounds with improved water solubility and different biological targets. Amidation of the ester or acylation of the secondary amine could also yield novel compounds with potentially enhanced pharmacological profiles.
Table 2: Examples of Bioactive Thiophene Derivatives with Structural Similarities
| Compound Class | Biological Activity | Key Structural Features |
| Thiophene-2-carboxamides | Antibacterial, Anticancer nih.gov | Thiophene ring, Amide functionality |
| Thienopyrimidines | Kinase inhibitors | Fused thiophene and pyrimidine (B1678525) rings |
| Thiophene-containing amino acids | Enzyme inhibitors | Thiophene ring, Amino acid moiety |
Exploration as Precursors for Novel Chemical Entities
This compound is a versatile precursor for the synthesis of more complex heterocyclic systems. The reactive functional groups can be utilized in various cyclization reactions to construct novel fused-ring systems containing the thiophene moiety. For example, intramolecular condensation reactions could lead to the formation of thieno[2,3-b]pyrrolidinones or other related heterocyclic scaffolds. These novel ring systems could serve as core structures for the development of new classes of therapeutic agents.
Future research could focus on exploring the reactivity of this scaffold in various synthetic transformations to access a wider range of chemical diversity. The development of efficient synthetic routes to novel heterocyclic systems derived from this precursor would be a valuable contribution to the field of medicinal chemistry.
Catalysis and Organocatalysis Applications
The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the amino group suggests that this compound and its derivatives could serve as effective ligands in coordination chemistry and catalysis.
The N,S-ligation motif is known to stabilize various transition metal complexes, which can then be employed as catalysts in a range of organic transformations. For example, thiophene-derived Schiff base complexes have been investigated for their catalytic activity. nih.gov Derivatives of the title compound could be synthesized to create bidentate or tridentate ligands for various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, or polymerizations.
Furthermore, the amino acid-like structure of the molecule opens up possibilities for its use in organocatalysis. Chiral derivatives of this compound could be synthesized and evaluated as organocatalysts for asymmetric reactions. The thiophene moiety could play a role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and stereoselectivity. Future research in this area could involve the design and synthesis of novel chiral ligands and organocatalysts based on this scaffold and their application in stereoselective synthesis.
Development of Analytical Reference Standards and Impurity Profiling
In the pharmaceutical and chemical industries, the availability of high-purity reference standards is crucial for quality control and regulatory compliance. This compound, as a potential intermediate or impurity in the synthesis of more complex molecules, is a candidate for development as an analytical reference standard.
The development of a robust and scalable synthesis for high-purity this compound is a prerequisite for its use as a reference standard. A potential synthetic route involves the reductive amination of thiophene-2-carboxaldehyde with ethyl glycinate (B8599266). Optimization of reaction conditions, including the choice of reducing agent, solvent, and temperature, would be critical to achieve high yield and purity.
Purification of the final compound would likely involve techniques such as column chromatography and recrystallization. The characterization and confirmation of purity would be established using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >99.5% is typically required for a certified reference material.
Table 3: Hypothetical Purity Profile of a Reference Standard
| Analytical Technique | Specification | Result |
|---|---|---|
| HPLC (UV, 254 nm) | ≥ 99.5% | 99.8% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | [M+H]⁺ matches theoretical | Matches |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | As per ICH guidelines | Complies |
This table represents a typical certificate of analysis for a high-purity reference standard and is for illustrative purposes.
Once a high-purity reference standard of this compound is available, it can be used for the development and validation of analytical methods. This is particularly relevant if the compound is an impurity in a pharmaceutical product. For instance, an HPLC method could be developed to detect and quantify this compound in a drug substance or product.
The validation of such a method would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness, in accordance with regulatory guidelines (e.g., ICH Q2(R1)). The reference standard would be used to prepare calibration standards and to spike samples for accuracy and recovery studies. The availability of this standard would ensure the reliability and accuracy of the analytical method for routine quality control testing.
Table 4: Example Parameters for HPLC Method Validation
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 |
| Specificity | Peak purity > 99% |
This table provides an example of validation parameters for an analytical method and does not represent actual experimental data for this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 2-((thiophen-2-ylmethyl)amino)acetate, and how are reaction conditions optimized for high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thiophene-2-ylmethylamine with ethyl 2-chloroacetate under controlled pH (7–9) and temperature (40–60°C). Solvent selection (e.g., ethanol or DMF) and stoichiometric ratios are critical to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Reaction progress is monitored using TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming the presence of thiophene, ester, and amine groups.
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. SHELX software is widely used for structure refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for ester) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiophene-containing analogs (e.g., stress-protective vs. toxic effects)?
- Methodological Answer :
- Dose-Response Studies : Compare low (100 mg/kg) vs. high doses (1000–5000 mg/kg) in rodent models to identify therapeutic windows .
- Mechanistic Profiling : Use histopathology (e.g., liver tissue analysis) and oxidative stress markers (SOD, MDA) to differentiate adaptive responses from toxicity .
- Control for Structural Analogues : Ensure comparisons account for substituent variations (e.g., triazole vs. acetamide derivatives) that alter bioavailability .
Q. What methodological considerations are critical when evaluating actoprotective/hepatoprotective properties in rodent models?
- Methodological Answer :
- Stress Models : Use acute immobilization stress (6-hour duration) to induce hepatic damage, with saline controls .
- Reference Compounds : Include Mebicar (100 mg/kg) as a positive control for stress-protective effects .
- Endpoint Selection : Measure liver enzyme levels (ALT/AST), histopathological changes (hepatocyte necrosis, inflammatory infiltrates), and antioxidant activity .
Q. How do computational tools enhance structure-activity relationship (SAR) studies for thiophene-based compounds?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like cyclooxygenase or stress-response proteins using AutoDock Vina .
- Pharmacokinetic Modeling : Simulate ADME properties (e.g., plasma half-life, bioavailability) via tools like GastroPlus, validated against HPLC-MS data from rodent studies .
- Mercury CSD Analysis : Compare crystal structures of derivatives to identify intermolecular interactions (e.g., π-stacking of thiophene rings) that enhance stability .
Q. What strategies improve solubility and stability of derivatives for pharmacological studies?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas, improving aqueous solubility (e.g., 10-fold increase in PBS solubility) .
- Co-Crystallization : Use succinic acid or PEG-based co-formers to stabilize the compound in solid-state formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicological profiles between similar compounds?
- Methodological Answer :
- Species-Specific Metabolism : Compare hepatic CYP450 activity in rats vs. human microsomes to explain interspecies toxicity differences .
- Structural Modifications : Test derivatives with substituents (e.g., triazole-thio vs. acetamide groups) to isolate toxicophores. For example, sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate shows lower cardiotoxicity than acetamide analogs due to reduced bioactivation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
